4-Hydroxymethyl-Isoxazole
Overview
Description
4-Hydroxymethyl-Isoxazole is a heterocyclic organic compound that features a five-membered ring containing one oxygen atom and one nitrogen atom at adjacent positions. This compound is part of the isoxazole family, which is known for its wide range of biological activities and therapeutic potential. Isoxazoles are significant in medicinal chemistry due to their diverse pharmacological properties, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant activities .
Mechanism of Action
Target of Action
Isoxazole derivatives have been found to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects
Mode of Action
Isoxazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds or non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces . The specific mode of action would depend on the nature of the target and the specific substituents on the isoxazole ring.
Biochemical Pathways
These could potentially include pathways involved in inflammation, pain perception, cell proliferation, microbial growth, viral replication, neuronal signaling, mood regulation, and immune response .
Result of Action
Based on the known biological activities of isoxazole derivatives, potential effects could include reduced inflammation, alleviation of pain, inhibition of cell proliferation (in the case of cancer cells), inhibition of microbial growth or viral replication, modulation of neuronal signaling, alteration of mood, and suppression of immune response .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxymethyl-Isoxazole can be achieved through various methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes. This method is advantageous due to its high efficiency and selectivity . Another method includes the condensation of hydroxylamine with β-diketones or their synthetic equivalents .
Industrial Production Methods: In industrial settings, the production of this compound often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These eco-friendly methods are crucial for large-scale production and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxymethyl-Isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which are useful in various applications.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring, altering its properties.
Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, are common for modifying the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and various acids are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted isoxazoles, which have enhanced biological activities and are used in drug development .
Scientific Research Applications
4-Hydroxymethyl-Isoxazole has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Isoxazole: The parent compound with a similar structure but without the hydroxymethyl group.
3,5-Dimethylisoxazole: A derivative with methyl groups at positions 3 and 5, known for its antimicrobial properties.
4-Methylisoxazole: A compound with a methyl group at position 4, used in various chemical syntheses.
Uniqueness: 4-Hydroxymethyl-Isoxazole is unique due to the presence of the hydroxymethyl group, which enhances its solubility and reactivity compared to other isoxazole derivatives . This functional group also contributes to its diverse biological activities and makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
1,2-oxazol-4-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO2/c6-2-4-1-5-7-3-4/h1,3,6H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUXAURUEOIQGKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NO1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70512620 | |
Record name | (1,2-Oxazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70512620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102790-36-3 | |
Record name | (1,2-Oxazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70512620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1,2-oxazol-4-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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